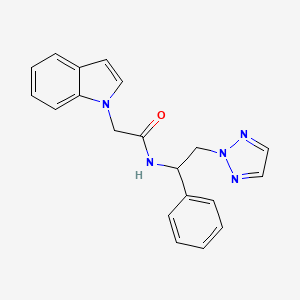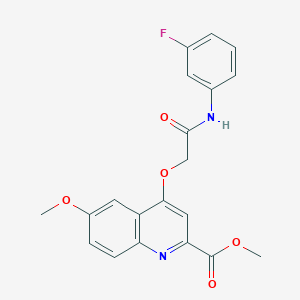
Methyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group, a carboxylate group, a methoxy group, and a quinoline group . The presence of these functional groups suggests that this compound could potentially exhibit a variety of chemical behaviors.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the quinoline group and the various other functional groups .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, the carboxylate group could undergo reactions typical of esters, and the quinoline group could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
Fluorophore Development and Labeling Applications
Quinoline derivatives, such as 6-Methoxy-4-quinolone, have been identified as novel fluorophores with strong fluorescence in a wide pH range of aqueous media. These compounds exhibit significant stability against light and heat, making them suitable for applications as fluorescent labeling reagents in biomedical analysis. The development of derivatives like [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine demonstrates the utility of quinoline compounds in the sensitive detection of carboxylic acids, indicating their potential in diagnostic assays and research applications (Hirano et al., 2004).
Antibacterial and Antitumor Agents
Quinoline derivatives have been explored for their potent antibacterial and antitumor activities. For instance, certain 4-anilino-2-phenylquinoline derivatives have shown significant cytotoxicity against a range of cancer cells, highlighting their potential as leads in cancer therapy development. The structure-activity relationship studies of these compounds provide insights into designing more effective antitumor agents (Zhao et al., 2005). Additionally, novel quinolone derivatives have been identified with extremely potent antibacterial activities against a wide spectrum of Gram-positive and Gram-negative bacteria, offering a pathway to new antibacterial drug development (Kuramoto et al., 2003).
Chemical Synthesis and Transformation Studies
Research into quinoline derivatives also encompasses the synthesis and transformation of these compounds, providing valuable insights into their chemical behavior and applications in further medicinal chemistry endeavors. Studies have examined the reactions of quinoline compounds with various reagents, yielding new derivatives with potential applications in drug development and other areas of chemical research (Aleksanyan & Hambardzumyan, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5/c1-26-14-6-7-16-15(9-14)18(10-17(23-16)20(25)27-2)28-11-19(24)22-13-5-3-4-12(21)8-13/h3-10H,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHRDCVNBLKXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

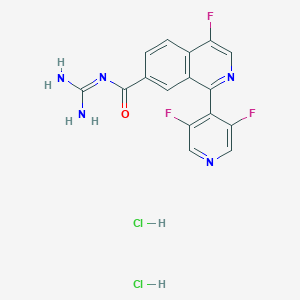
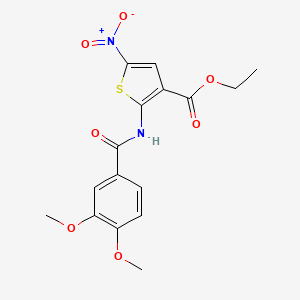
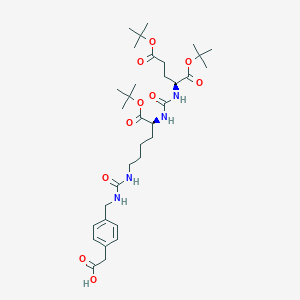
![N-(3,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2541964.png)
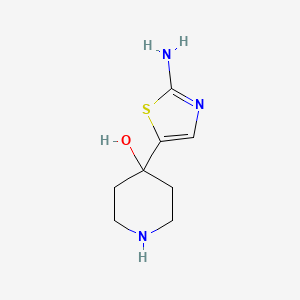
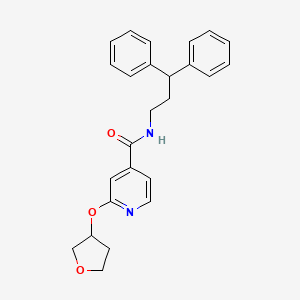

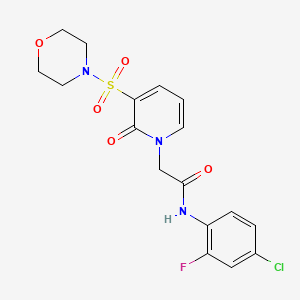
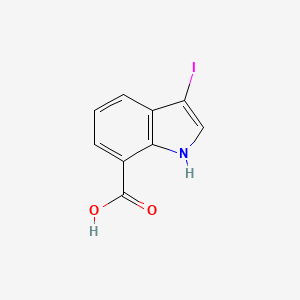


![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinoline-6-carboxylate](/img/structure/B2541975.png)
![Methyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2541976.png)
